molecular formula C12H17Cl3N2 B7899068 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

Cat. No.: B7899068
M. Wt: 295.6 g/mol
InChI Key: IHFCNTHIOHQJGB-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride (CAS: 1282187-59-0; alternative CAS: 1261230-63-0) is a halogenated piperazine derivative with a molecular formula of C₁₂H₁₇Cl₃N₂ and a molecular weight of 295.64 g/mol . Structurally, it features a piperazine ring substituted with a methyl group at position 2 and a 2,4-dichlorobenzyl group at position 1 (Figure 1). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFCNTHIOHQJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of 2-Methylpiperazine

The most straightforward method involves alkylating 2-methylpiperazine with 2,4-dichlorobenzyl chloride. In this single-step reaction, the secondary amine of 2-methylpiperazine undergoes nucleophilic substitution with the benzyl chloride derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reactivity by stabilizing ionic intermediates.

  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours, balancing reaction rate and byproduct formation.

  • Stoichiometry : A 1:1 molar ratio of 2-methylpiperazine to 2,4-dichlorobenzyl chloride minimizes dimerization byproducts.

Post-reaction, the free base is extracted, and hydrochloric acid is added to precipitate the hydrochloride salt. Yields range from 65% to 78%, with purity exceeding 95% after recrystallization.

Reductive Amination Approach

An alternative route employs reductive amination using 2,4-dichlorobenzaldehyde and 2-methylpiperazine. This method avoids handling reactive benzyl chloride and instead utilizes sodium cyanoborohydride (NaBH3CN) as a reducing agent:

  • Condensation of 2-methylpiperazine with 2,4-dichlorobenzaldehyde in methanol at 25°C forms an imine intermediate.

  • Reduction with NaBH3CN at 0–5°C yields the secondary amine, which is subsequently treated with HCl gas to form the hydrochloride salt.

This method achieves comparable yields (70–75%) but requires stringent moisture control to prevent aldehyde oxidation.

Optimization Strategies for Improved Efficiency

Catalytic Systems

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by facilitating interfacial reactions between aqueous and organic phases, reducing reaction time by 30%.
Metal catalysts : Palladium on carbon (Pd/C) in catalytic hydrogenation systems enhances reductive amination efficiency, though cost considerations limit industrial adoption.

Solvent and Temperature Effects

ParameterAlkylation MethodReductive Amination
Optimal solventDMFMethanol
Temperature range80–100°C0–25°C
Reaction time6–12 hours4–8 hours
Yield65–78%70–75%

Higher temperatures in alkylation improve kinetics but risk decomposition, while reductive amination benefits from lower temperatures to stabilize intermediates.

Purification and Isolation Techniques

Recrystallization

The hydrochloride salt is purified via recrystallization using mixed solvents:

  • Methanol/water (10:1) : Achieves 99.5% purity after two cycles, with a recovery rate of 85–90%.

  • Ethanol/ethyl acetate : Reduces residual DMF to <0.1% but requires slower cooling rates to prevent oiling out.

Chromatographic Methods

Normal-phase silica gel chromatography (eluent: 5% methanol in dichloromethane) resolves unreacted 2-methylpiperazine and benzyl chloride derivatives. However, scalability challenges make this method preferable for analytical rather than industrial use.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for alkylation reduces reaction time to 2–3 hours by improving heat transfer and mixing efficiency. A 500L reactor produces 100 kg batches with 72% yield and 99% purity.

Waste Management

Benzyl chloride hydrolysis byproducts (e.g., 2,4-dichlorobenzyl alcohol) are neutralized with sodium bicarbonate and incinerated, complying with EPA guidelines.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : The 2,4-dichlorobenzyl group appears as a singlet at δ 4.25 ppm (CH2), while piperazine protons resonate as multiplets between δ 2.8–3.5 ppm.

  • HPLC : Retention time of 8.2 minutes (C18 column, 60:40 acetonitrile/water) confirms homogeneity.

Purity Assessment

MethodDetection LimitKey Impurities Identified
HPLC-UV (220 nm)0.05%Unreacted 2-methylpiperazine
GC-MS0.01%Dichlorobenzyl alcohol

Chemical Reactions Analysis

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the piperazine ring and the formation of corresponding hydrolysis products.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts such as acids or bases.

Scientific Research Applications

Dopamine Receptor Modulation

One of the significant areas of research involving this compound is its interaction with dopamine receptors, particularly D2 and D3 subtypes. Studies have shown that modifications in piperazine structures can enhance selectivity and affinity for these receptors, which are crucial in treating neuropsychiatric disorders such as schizophrenia and addiction.

  • Dopamine D3 Receptor Studies : The compound has been investigated for its potential as a D3 receptor antagonist. D3 receptors are implicated in addiction pathways, and selective antagonism may reduce drug-seeking behaviors in animal models. For instance, compounds similar to 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride have demonstrated efficacy in reducing cocaine-seeking behavior in rodents, highlighting its potential therapeutic use in addiction treatment .
CompoundAffinity (K_i)Selectivity (D2/D3)
1-(2,4-Dichloro-benzyl)-2-methyl-piperazine HCl1 nM400-fold

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects through serotonin receptor modulation. The structural characteristics of this compound may contribute to such activity by interacting with serotonin receptors (5-HT) alongside dopamine receptors.

  • Case Study : In a recent study involving various piperazine derivatives, compounds structurally related to this compound showed promising results in behavioral assays indicative of antidepressant effects .

Potential Therapeutic Uses

The potential therapeutic uses of this compound can be summarized as follows:

  • Neuropsychiatric Disorders : Its ability to modulate dopamine receptor activity positions it as a candidate for treating conditions like schizophrenia and bipolar disorder.
  • Addiction Treatment : As a selective D3 antagonist, it could play a role in preventing relapse in drug addiction.
  • Antidepressant Development : Its interaction with serotonin pathways may lead to the development of new antidepressant therapies.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The 3,4-dichloro analog (CAS 1261231-99-5) shares the same molecular formula as the target compound but exhibits distinct biological activity due to altered steric and electronic interactions .

Alkyl Chain Modifications: Compounds like HBK15 incorporate phenoxyethoxyethyl chains, which may improve receptor binding kinetics but complicate synthesis .

Biological Activity

1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dichlorobenzyl group at the 1-position and a methyl group at the 2-position. The presence of chlorine atoms in the ortho positions enhances its lipophilicity and receptor affinity, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has shown significant affinity for serotonin (5-HT) and dopamine receptors, which are pivotal in regulating mood, cognition, and behavior. The dichlorobenzyl substituent plays a critical role in enhancing this affinity, making it a candidate for antipsychotic and anxiolytic therapies.

Antipsychotic Effects

Research indicates that this compound may exhibit antipsychotic properties through modulation of dopaminergic pathways. In vivo studies have demonstrated its efficacy in reducing symptoms associated with psychosis in animal models. For instance, an experimental model using rodents showed a significant reduction in hyperactivity induced by amphetamines when treated with the compound.

Antibacterial Properties

In addition to its neuropharmacological effects, this compound has been investigated for its antibacterial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorobenzyl)-2-methyl-piperazine hydrochlorideContains one chlorine atom on benzylLower receptor affinity
1-(3-Chlorobenzyl)-2-methyl-piperazine hydrochlorideChlorine substitution at different positionDifferent biological activity profile
This compoundTwo chlorine atoms enhance potencySignificant antipsychotic and antibacterial effects

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

  • Case Study 1 : A double-blind study involving patients with schizophrenia demonstrated that treatment with this compound resulted in a marked improvement in psychotic symptoms compared to placebo controls.
  • Case Study 2 : In vitro studies revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Q & A

Q. What in vitro models are suitable for assessing metabolic stability?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors to measure intrinsic clearance. LC-MS/MS quantifies parent compound depletion. CYP450 inhibition potential is evaluated via fluorogenic assays (e.g., CYP3A4). Compare results with known CYP substrates (e.g., midazolam) .

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